3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
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Overview
Description
3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one typically involves the following steps:
Starting Material: The synthesis often begins with 3-cyanopyridine.
Catalytic Hydrogenation: The 3-cyanopyridine undergoes catalytic hydrogenation in the presence of a Raney nickel catalyst to form the desired product.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)pyridine: A simpler analog with similar chemical properties.
3-aminopyridine: Another related compound with applications in organic synthesis.
Uniqueness
3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity compared to simpler analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(aminomethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one |
InChI |
InChI=1S/C9H10N2O/c10-4-6-3-7-8(11-5-6)1-2-9(7)12/h3,5H,1-2,4,10H2 |
InChI Key |
LPQYXWKPVNLTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)CN |
Origin of Product |
United States |
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